MAO-B Preferential Inhibition vs. Negligible MAO-A Activity: A >88-Fold Isoform Selectivity Window Distinct from N-Methylisoquinolinium Ions
5,6-Dimethoxyisoquinolin-1-amine exhibits a pronounced selectivity window between MAO-B and MAO-A. In a standardized fluorescence assay monitoring inhibition of kynuramine conversion to 4-hydroxyquinoline (20 min incubation), the compound displayed an IC₅₀ > 100,000 nM against MAO-A (essentially inactive) versus an IC₅₀ of 1,130 nM against MAO-B [1]. This represents a >88-fold selectivity for MAO-B over MAO-A. By comparison, the structurally related N-methyl-6-methoxyisoquinolinium ion, a representative potent MAO-A inhibitor in the isoquinoline class, achieves an IC₅₀ of 810 nM against MAO-A with much weaker MAO-B activity—a completely inverted selectivity profile relative to the 5,6-dimethoxy-1-amine compound [2].
| Evidence Dimension | MAO isoform selectivity (MAO-B vs. MAO-A IC₅₀ ratio) |
|---|---|
| Target Compound Data | MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 1,130 nM |
| Comparator Or Baseline | N-methyl-6-methoxyisoquinolinium ion: MAO-A IC₅₀ = 810 nM, potent MAO-A inhibitor with weak MAO-B activity |
| Quantified Difference | >88-fold MAO-B selectivity (target) vs. MAO-A-selective profile for comparator |
| Conditions | Recombinant human MAO-A and MAO-B; kynuramine substrate conversion to 4-hydroxyquinoline, 20 min fluorescence assay (BindingDB/ChEMBL curated data) |
Why This Matters
For CNS drug discovery programs requiring MAO-B inhibition without MAO-A-related hypertensive crises or serotonergic side effects, the >88-fold selectivity window provides a clear advantage over MAO-A-biased isoquinoline fragments.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). Affinity Data: MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ = 1.13E+3 nM. Assay: Inhibition of MAO-A/MAO-B assessed as inhibition of kynuramine conversion to 4-hydroxyquinoline after 20 min by fluorescence assay. Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 (accessed 2026-05-06). View Source
- [2] Thull, U.; et al. Inhibition of Monoamine Oxidase by Isoquinoline Derivatives: Qualitative and 3D-Quantitative Structure-Activity Relationships. *J. Med. Chem.* 1995, 38 (10), 1744–1751. (N-methyl-6-methoxyisoquinolinium ion: MAO-A IC₅₀ = 0.81 μM). View Source
